1-({4-[(4-chlorophenyl)amino]-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl}amino)propan-2-ol
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Overview
Description
1-({4-[(4-chlorophenyl)amino]-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl}amino)propan-2-ol is a complex organic compound that belongs to the class of pyrazolopyrimidines. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a pyrazolo[3,4-d]pyrimidine core, which is a fused heterocyclic system, and various functional groups that contribute to its chemical properties and biological activities.
Preparation Methods
The synthesis of 1-({4-[(4-chlorophenyl)amino]-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl}amino)propan-2-ol involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the pyrazolo[3,4-d]pyrimidine core: This can be achieved through a cyclization reaction involving a suitable precursor, such as a hydrazine derivative and a β-ketoester, under acidic or basic conditions.
Introduction of the chlorophenyl and phenyl groups: This step involves the substitution reactions using appropriate aryl halides and catalysts to introduce the chlorophenyl and phenyl groups onto the pyrazolo[3,4-d]pyrimidine core.
Amination and hydroxylation:
Industrial production methods may involve optimization of these steps to improve yield and scalability, including the use of continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
1-({4-[(4-chlorophenyl)amino]-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl}amino)propan-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate).
Reduction: The nitro group, if present, can be reduced to an amino group using reducing agents like SnCl2 (Tin(II) chloride) or H2/Pd (Hydrogen gas with Palladium catalyst).
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation, using reagents like HNO3 (Nitric acid), H2SO4 (Sulfuric acid), and Br2 (Bromine), respectively.
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
1-({4-[(4-chlorophenyl)amino]-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl}amino)propan-2-ol has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential as an enzyme inhibitor, particularly targeting kinases involved in cell signaling pathways.
Medicine: It has potential therapeutic applications as an anticancer agent, due to its ability to inhibit specific kinases that are overexpressed in cancer cells.
Industry: The compound is used in the development of new materials with specific electronic and optical properties .
Mechanism of Action
The mechanism of action of 1-({4-[(4-chlorophenyl)amino]-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl}amino)propan-2-ol involves the inhibition of specific enzymes, such as protein kinases. These enzymes play a crucial role in cell signaling pathways that regulate cell growth, proliferation, and survival. By inhibiting these kinases, the compound can disrupt these pathways, leading to the inhibition of cancer cell growth and induction of apoptosis (programmed cell death). The molecular targets and pathways involved include the PI3K/Akt/mTOR pathway, which is commonly deregulated in cancer .
Comparison with Similar Compounds
Similar compounds to 1-({4-[(4-chlorophenyl)amino]-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl}amino)propan-2-ol include other pyrazolopyrimidine derivatives, such as:
4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides: These compounds also target protein kinases and have shown potential as anticancer agents.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives: These compounds have similar biological activities and are studied for their anticancer properties.
Pyrazoline derivatives: These compounds have a wide range of biological activities, including antibacterial, antifungal, and anticancer properties.
The uniqueness of this compound lies in its specific structure, which allows for selective inhibition of certain kinases, making it a promising candidate for targeted cancer therapy .
Properties
Molecular Formula |
C20H19ClN6O |
---|---|
Molecular Weight |
394.9 g/mol |
IUPAC Name |
1-[[4-(4-chloroanilino)-1-phenylpyrazolo[3,4-d]pyrimidin-6-yl]amino]propan-2-ol |
InChI |
InChI=1S/C20H19ClN6O/c1-13(28)11-22-20-25-18(24-15-9-7-14(21)8-10-15)17-12-23-27(19(17)26-20)16-5-3-2-4-6-16/h2-10,12-13,28H,11H2,1H3,(H2,22,24,25,26) |
InChI Key |
WOJDCBWWOLQVCQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(CNC1=NC(=C2C=NN(C2=N1)C3=CC=CC=C3)NC4=CC=C(C=C4)Cl)O |
Origin of Product |
United States |
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